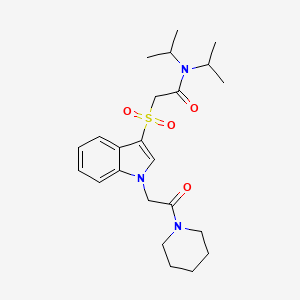

![molecular formula C14H10BrClO2 B3004330 5-溴-2-[(3-氯苄基)氧基]苯甲醛 CAS No. 588678-17-5](/img/structure/B3004330.png)

5-溴-2-[(3-氯苄基)氧基]苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

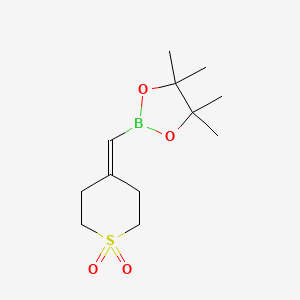

5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde is a compound that has been studied in the context of various chemical syntheses and reactions. It is a brominated benzaldehyde derivative with a chlorobenzyl ether substituent. This compound is of interest due to its potential applications in the synthesis of biologically active molecules and pharmaceutical intermediates.

Synthesis Analysis

The synthesis of related brominated benzaldehyde derivatives has been explored in several studies. For instance, the synthesis of 2-aryl-1,2-dihydrophthalazines involves the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, using potassium carbonate as a base and iron(III) chloride as a catalyst in acetonitrile at 100°C, yielding products with high efficiency . Another study describes the synthesis of a natural product starting from a brominated benzyl alcohol derivative, which could be related to the synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde . Additionally, the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation has been reported, which could be a relevant method for the synthesis of substituted 2-bromobenzaldehydes .

Molecular Structure Analysis

The molecular structure of brominated benzaldehyde derivatives has been analyzed using various spectroscopic techniques. In one study, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes were synthesized and characterized by FT-IR, GC-MS, 1H, 13C, and 2D NMR spectroscopy. Theoretical studies including geometry optimization and potential energy scan (PES) were conducted to predict the favored conformations of these compounds . These techniques could similarly be applied to analyze the molecular structure of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde.

Chemical Reactions Analysis

Brominated benzaldehyde derivatives can undergo various chemical reactions. For example, the reaction of brominated benzaldehydes with arylhydrazines to form phthalazines , or the transformation of brominated oxadiazolones into aminoimidazolidin-2-one and dihydro-1,3,4-oxadiazine derivatives , demonstrates the reactivity of such compounds. These reactions are typically facilitated by the presence of the bromine atom, which is a good leaving group and can activate the benzaldehyde for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehyde derivatives are influenced by the presence of substituents on the aromatic ring. For instance, the introduction of a tert-butyl group and a bromine atom on the benzaldehyde core has been shown to affect the optimal conditions for synthesis, such as solvent choice, temperature, and reaction time . These studies provide insights into how different substituents can influence the reactivity and physical properties of the benzaldehyde derivatives, which would be relevant for understanding the properties of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde.

科学研究应用

CCR5 拮抗剂合成:该化合物已被用于合成新型非肽 CCR5 拮抗剂。这些拮抗剂在 HIV-1 研究中很重要,因为 CCR5 是 HIV-1 进入细胞的主要辅助受体。合成的化合物表现出生物活性,表明在 HIV-1 预防中具有潜力 (Bi,2015), (程德举,2014), (Bi,2014), (程德举,2015), (Bi,2015)。

抗菌和抗氧化应用:一项研究探讨了它在合成具有抗菌特性的化合物中的作用。这些合成的化合物对各种细菌和真菌有效,展示了其作为润滑油和燃料中抗菌添加剂的潜力 (Talybov、Akhmedova 和 Yusubov,2022)。另一项研究突出了其在创建具有显着抗氧化、抗菌和抗癌特性的苯甲醛衍生物中的应用 (Konuş 等,2019)。

配位化学和金属配合物:研究还深入探讨了它在合成铜(II)配合物中的应用。这些配合物因其结构表征和在配位化学中研究取代基效应的潜力而著称 (Dong 等,2012)。

作用机制

Mode of Action

The mode of action of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde involves reactions at the benzylic position . This compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The initiating step involves the loss of the N-bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .

Biochemical Pathways

The compound’s ability to undergo reactions at the benzylic position suggests it may influence pathways involving benzylic compounds

Action Environment

The action of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde can be influenced by various environmental factors For instance, the rate of its reactions may vary depending on the presence of other compounds, pH levels, temperature, and other conditions

属性

IUPAC Name |

5-bromo-2-[(3-chlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBRZEPVGIQZMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004247.png)

![2-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]-4-methylphenyl morpholine-4-carboxylate](/img/structure/B3004248.png)

![3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3004252.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B3004257.png)

![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)

![5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004264.png)

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3004265.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B3004267.png)

![N,N-dibenzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3004268.png)